4-chloro-N-(phenylcarbamothioyl)benzamide
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Overview
Description
4-chloro-N-(phenylcarbamothioyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a phenylcarbamothioyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(phenylcarbamothioyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with phenylthiourea. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine group of phenylthiourea to form the desired benzamide derivative . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(phenylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various substituted benzamide derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(phenylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(phenylcarbamothioyl)benzamide: Lacks the chloro group at the 4-position.
4-bromo-N-(phenylcarbamothioyl)benzamide: Contains a bromo group instead of a chloro group.
4-fluoro-N-(phenylcarbamothioyl)benzamide: Contains a fluoro group instead of a chloro group.
Uniqueness
The presence of the chloro group at the 4-position in 4-chloro-N-(phenylcarbamothioyl)benzamide imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
4-chloro-N-(phenylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-8-6-10(7-9-11)13(18)17-14(19)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPVZEUCPPSOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358038 |
Source
|
Record name | STK045395 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59849-18-2 |
Source
|
Record name | STK045395 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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